molecular formula C10H14FNO B8442012 4-t-Butoxy-5-fluoro-3-methylpyridine CAS No. 210823-90-8

4-t-Butoxy-5-fluoro-3-methylpyridine

Cat. No.: B8442012
CAS No.: 210823-90-8
M. Wt: 183.22 g/mol
InChI Key: FAGFRENQGKHLLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-t-Butoxy-5-fluoro-3-methylpyridine is a substituted pyridine derivative featuring a tert-butoxy group at position 4, a fluorine atom at position 5, and a methyl group at position 3. This compound’s structure combines steric bulk (from the tert-butoxy group), electron-withdrawing effects (fluoro), and mild electron-donating properties (methyl), making it a unique scaffold for applications in medicinal chemistry, agrochemicals, and materials science.

Properties

CAS No.

210823-90-8

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

3-fluoro-5-methyl-4-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C10H14FNO/c1-7-5-12-6-8(11)9(7)13-10(2,3)4/h5-6H,1-4H3

InChI Key

FAGFRENQGKHLLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1OC(C)(C)C)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyridine Derivatives

Compound Name Substituent Positions Key Groups Electronic Effects Steric Effects Reference
This compound 3, 4, 5 t-BuO, F, Me EWG (F), EDG (Me) High (t-BuO) N/A
Compound 10 () Pyridine-linked phenyl Cl, MeO, CN EWG (Cl, CN) Moderate
Compound 9 () Nucleoside analog TBDMS, F EWG (F) High (TBDMS)

Key Observations:

Steric Effects : The tert-butoxy group in the target compound introduces significant steric hindrance, comparable to the tert-butyldimethylsilyl (TBDMS) group in compound 9 . This bulkiness may reduce reactivity at adjacent positions but enhance solubility compared to smaller ethers (e.g., methoxy in compound 10).

Electronic Effects: The fluorine atom at position 5 acts as a strong electron-withdrawing group (EWG), similar to the cyano (CN) and chloro (Cl) groups in compound 10 . However, the methyl group at position 3 provides localized electron-donating effects, balancing the electronic profile.

Substituent Positioning : Unlike compound 10, where substituents are attached to phenyl rings linked to pyridine, the target compound’s groups are directly on the pyridine core. This direct substitution likely amplifies electronic and steric influences on reactivity and binding interactions.

Table 2: Hypothetical Property Comparison

Property This compound Compound 10 () Compound 9 ()
Lipophilicity (logP) High (due to t-BuO) Moderate (MeO, CN) Very high (TBDMS)
Metabolic Stability Enhanced (F, t-BuO) Variable (Cl, CN) High (TBDMS, F)
Solubility Moderate in organic solvents Low (aryl groups) Low (nucleoside core)

Discussion:

  • The tert-butoxy group likely improves solubility in hydrophobic environments compared to the aryl-substituted compound 10 .
  • Fluorine’s electronegativity and small size enhance metabolic stability, a feature shared with compound 9 .

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